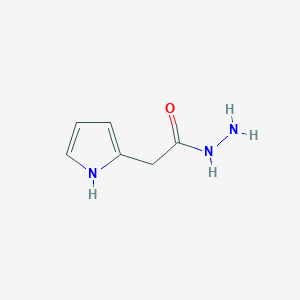

2-(1H-pyrrol-2-yl)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-9-6(10)4-5-2-1-3-8-5/h1-3,8H,4,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABDQTPEVHGGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nuclear Magnetic Resonance Nmr Spectroscopy:

¹H and ¹³C NMR: These techniques are fundamental for mapping the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum would identify the chemical environment and connectivity of all protons, including those on the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the hydrazide group (NH and NH₂). A ¹³C NMR spectrum would complement this by showing the chemical shifts of each unique carbon atom, such as the carbonyl carbon of the hydrazide and the carbons of the aromatic pyrrole ring.

2D NMR (HMQC, HMBC): Advanced 2D NMR experiments like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm structural assignments. HMQC correlates proton signals to the carbons they are directly attached to, while HMBC reveals longer-range couplings between protons and carbons (over two to three bonds), which is crucial for confirming the connectivity between the pyrrole ring and the acetohydrazide side chain.

Vibrational Spectroscopy Ir/ft Ir :

An infrared spectrum would confirm the presence of key functional groups. For 2-(1H-pyrrol-2-yl)acetohydrazide, characteristic absorption bands would be expected for the N-H stretches of the pyrrole (B145914) and the hydrazide's NH and NH₂ groups, as well as a strong absorption for the carbonyl (C=O) group of the amide.

Electronic Spectroscopy Uv Vis :

An ultraviolet-visible spectrum provides information about the electronic transitions within the molecule. The pyrrole (B145914) ring, being an aromatic system, would be expected to exhibit π→π* transitions. The presence of the hydrazide group could also contribute to n→π* transitions. The position and intensity of these absorption maxima are influenced by the conjugation within the molecule.

Without access to peer-reviewed and published experimental data for 2-(1H-pyrrol-2-yl)acetohydrazide, a scientifically accurate and authoritative article adhering to the requested outline cannot be generated. Information on related compounds nih.govjmchemsci.com, while useful for predicting general spectral characteristics, does not meet the specific requirements of this request.

Spectroscopic Characterization Techniques for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound. In this technique, a molecule is ionized and the resulting charged species are separated based on their mass-to-charge (m/z) ratio. The peak with the highest m/z value typically corresponds to the intact ionized molecule, known as the molecular ion peak (M+), which directly provides the compound's molecular weight.

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, serves as a molecular fingerprint. Analyzing these fragments can help elucidate the structure of the molecule by revealing its constituent parts. For instance, studies on various pyrrole (B145914) hydrazone derivatives, which share a core structure with 2-(1H-pyrrol-2-yl)acetohydrazide, demonstrate characteristic fragmentation pathways. These often involve the initial cleavage of bonds within the hydrazide linker or the decomposition of the pyrrole ring itself. In the analysis of 5-substituted 1H-tetrazole derivatives containing a pyrrole ring, a common fragmentation pathway observed under positive ion electrospray ionization (ESI) was the elimination of an HN3 molecule from the tetrazole ring.

While specific fragmentation data for the parent this compound is not detailed in the provided research, analysis of related, more complex structures provides insight into the method. For example, in the mass spectrum of ethyl 2-cyano-3-(5-((E)-(isonicotinoylimino)methyl)-1H-pyrrol-2-yl)acrylate, a related hydrazone, the observed molecular ion peak [M++1] was found at m/z 338.14, confirming its calculated molecular mass of 337.117. This confirmation of the molecular ion is the foundational step in MS-based structural analysis.

High-Resolution Mass Spectrometry (HRMS) elevates the precision of MS by measuring the m/z ratio to four or more decimal places. This exceptional accuracy allows for the unambiguous determination of a compound's elemental composition from its exact mass. Different combinations of atoms will have slightly different masses (e.g., C=12.0000, O=15.9949), and HRMS can distinguish between these minute differences, enabling the assignment of a unique molecular formula to a given mass.

This technique is crucial for differentiating between compounds that might have the same nominal molecular weight but different elemental formulas. For newly synthesized compounds, matching the experimentally observed exact mass with the theoretically calculated mass for a proposed structure provides definitive proof of that structure's elemental composition. This method is routinely used to confirm the identity of novel pyrrole derivatives.

The table below shows data for a related compound, illustrating how the calculated mass from a proposed formula is compared against the mass found via spectrometry.

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

|---|---|---|---|---|

| (E)-ethyl 2-cyano-3-(5-(((pyridin-4-ylcarbonyl)hydrazono)methyl)-1H-pyrrol-2-yl)acrylate | C17H15N5O3 | 337.117 | 338.14 [M+ +1] | |

| (E)-ethyl 2-cyano-3-(5-(((3,5-dinitrobenzoyl)hydrazono)methyl)-1H-pyrrol-2-yl)acrylate | C17H14N6O7 | 426.0924 | 427.18 [M+ +1] |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the "found" and "calculated" values provides strong evidence for the compound's stoichiometry and purity.

This method is a cornerstone of chemical characterization and is consistently reported in the synthesis of new chemical entities, including various pyrrole hydrazide derivatives. For example, in the synthesis of 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide, elemental analysis was used to confirm its composition. The results showed a tight correlation between the expected and observed percentages, validating the successful synthesis of the target molecule.

The following interactive table presents elemental analysis data for several complex acetohydrazide derivatives containing the pyrrole moiety, demonstrating the practical application of this verification technique.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | C13H12N4OS | C | 57.34 | 57.36 | |

| H | 4.44 | 4.47 | |||

| N | 20.57 | 20.55 | |||

| S | 11.77 | 11.75 | |||

| 2-{[5-(4-Chlorophenyl)-3-cyano-1H-pyrrol-2-yl]thio}acetohydrazide | C13H11ClN4OS | C | 50.90 | 50.88 | |

| H | 3.61 | 3.63 | |||

| Cl | 11.56 | 11.56 | |||

| N | 18.26 | 18.28 | |||

| S | 10.45 | 10.47 | |||

| 2-{[3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetohydrazide | C13H11N5O3S | C | 49.21 | 49.23 | |

| H | 3.49 | 3.51 | |||

| N | 22.07 | 22.05 | |||

| S | 10.10 | 10.10 |

Crystallographic and Supramolecular Aspects of Pyrrole Acetohydrazide Compounds

X-ray Diffraction Studies for Solid-State Molecular Geometry

X-ray diffraction is a pivotal technique for the definitive determination of a molecule's three-dimensional structure in the solid state. It provides precise information on the crystal lattice, molecular conformation, and geometric parameters.

Determination of Crystal System and Space Group

While the specific crystal system and space group for 2-(1H-pyrrol-2-yl)acetohydrazide are not detailed in the available search results, analysis of its derivatives provides insight into common packing motifs. For instance, the derivative (E)-N'-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide crystallizes in the orthorhombic system with the space group Pna21. researchgate.net Another related compound, (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate (B79036) monohydrate, was found to crystallize in the monoclinic system with the space group P21/n. scispace.com A fluorescein-derived pyrrole (B145914) compound, (E)-2-(((1H-pyrrol-2-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one, crystallizes in the triclinic P-1 space group. researchgate.net These examples show that pyrrole-acetohydrazide derivatives can adopt various crystal systems, influenced by their substituents and the resulting intermolecular forces.

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound Name | Crystal System | Space Group | Reference |

| (E)-N'-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide | Orthorhombic | Pna21 | researchgate.net |

| (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate | Monoclinic | P21/n | scispace.com |

| (E)-2-(((1H-pyrrol-2-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one | Triclinic | P-1 | researchgate.net |

| 2-(1H-Indol-3-yl)acetohydrazide* | Orthorhombic | Pbca | iucr.org |

| Note: Structurally similar indole (B1671886) derivative provided for comparison. |

Analysis of Bond Distances and Angles

The analysis of bond lengths and angles reveals the molecule's precise geometry. In hydrazone derivatives of pyrrole, the bond lengths can confirm specific electronic configurations. For example, in (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate, the C5–N2 bond length of 1.2817 Å is characteristic of a C=N double bond. scispace.com In amidrazone-derived pyrrole-2,5-diones, the bond lengths within the –N(6)=C(7)–N(8)H– system confirm the presence of a localized N(6)=C(7) double bond and a C(7)–N(8) single bond. mdpi.com

Theoretical studies on C-Vinyl pyrrole-hydrazone derivatives show that the asymmetry between the N1–C2 and N1–C5 bond lengths in the pyrrole ring can be attributed to the different electronic effects of the substituents at the C2 and C5 positions. tandfonline.com The geometry is also significantly influenced by intramolecular interactions, such as hydrogen bonding, which can cause elongation of the bonds involved, like the pyrrole N-H bond. tandfonline.com

Supramolecular Architectures and Intermolecular Interactions

Hydrogen Bonding Networks in Crystal Lattices

Hydrogen bonds are a dominant force in the crystal packing of hydrazide compounds, owing to the presence of N-H donor groups and C=O and N acceptor groups. In crystals of pyrrole derivatives, N-H···O and N-H···N hydrogen bonds are common. iucr.orgresearchgate.net These interactions can link molecules into extensive networks, such as the zigzag chains observed in the crystal structure of the related 2-(1H-indol-3-yl)acetohydrazide. iucr.orgresearchgate.net

In the crystal structure of (E)-N'-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide, a two-dimensional supramolecular network is formed through O–H···O and N–H···O hydrogen bonds. researchgate.net Similarly, in amidrazone-derived pyrrole-diones, strong and directional N–H···O hydrogen bonds are the primary motif, creating chains that are further stabilized by weaker C-H···N and C-H···O interactions. mdpi.com Theoretical studies confirm that systems featuring N-H···O bonds are generally more stable than those with weaker C-H···O interactions. mdpi.com

Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-π stacking interactions between the aromatic pyrrole rings can play a significant role in the crystal architecture. These interactions involve the overlapping of π-orbitals of adjacent rings. While not observed in the crystal structure of (E)-N'-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide researchgate.net, π-stacking is noted in other related structures. For instance, the crystal packing of bis-hydrazones of 2,5-diformylpyrrole features neighboring molecules bonded by intermolecular π-stacking interactions. researchgate.net

Stereochemical Configurations and Isomerism in Pyrrole-Acetohydrazide Structures

The molecular structure of this compound and its derivatives allows for the possibility of stereoisomerism. When the hydrazide is condensed to form a hydrazone, for example, geometric isomerism around the newly formed C=N double bond is possible.

These isomers are typically designated as E (entgegen) or Z (zusammen) configurations, depending on the relative orientation of substituents across the double bond. tandfonline.com X-ray diffraction is a definitive method for establishing the stereochemistry in the solid state. mdpi.com For example, the structure of (E)-N'-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide was confirmed as the E isomer by X-ray analysis. researchgate.net

Furthermore, depending on the substitution pattern, these molecules can contain asymmetric carbon atoms, leading to the potential for enantiomers and diastereomers. google.com The presence of tautomers, such as the amide-imidic acid tautomerism common in hydrazide-containing compounds, can also add to the structural complexity. google.com Studies on pyrrole-based hydrazide-hydrazones often generate and consider various tautomeric and stereoisomeric forms for computational analysis. pensoft.net

Computational Chemistry and in Silico Approaches in Pyrrole Acetohydrazide Research

Quantum Chemical Calculations for Electronic Structure and Properties (DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For derivatives of 2-(1H-pyrrol-2-yl)acetohydrazide, DFT studies, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), have been instrumental. tandfonline.comnih.govmdpi.commdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity. tandfonline.comirjweb.com A smaller gap generally implies higher reactivity. irjweb.com

In studies of related hydrazone derivatives, the HOMO is often localized on the electron-rich pyrrole (B145914) ring, while the LUMO can be centered on other parts of the molecule, such as the hydrazone linkage or substituted aromatic rings. mdpi.com This distribution of frontier orbitals is key to understanding the electronic transitions and charge transfer characteristics of these molecules.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related C-Vinyl Pyrrole-Hydrazone Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 3d | -5.8913 | -2.9144 | 2.9769 |

| Derivative 3e | -5.8752 | -2.9145 | 2.9607 |

This data is for (2E)-methyl 2-cyano-3-(5-((E)-malonyliminomethyl)-1H-pyrrol-2-yl)acrylate (3d) and (2E)-ethyl 2-cyano-3-(5-((E)-(succinylimino)methyl)-1H-pyrrol-2-yl) acrylate (B77674) (3e) and is illustrative of the types of calculations performed on related structures. tandfonline.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization and hyperconjugative interactions by analyzing the electron density in terms of localized bonds and lone pairs. uni-muenchen.deicm.edu.pl This analysis provides insight into the stability of a molecule arising from charge transfer between filled donor orbitals and empty acceptor orbitals. icm.edu.pl

For instance, in derivatives of this compound, NBO analysis has been used to quantify the stabilization energy associated with π-conjugation within the pyrrole ring and interactions involving the hydrazide moiety. tandfonline.comarabjchem.org These interactions, such as the delocalization of lone pair electrons from nitrogen or oxygen atoms into adjacent antibonding orbitals, play a significant role in determining the molecule's conformation and reactivity. tandfonline.com

Quantum chemical calculations are widely used to predict spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govacs.org By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of the vibrational modes and electronic environment of the nuclei. For related pyrrole-hydrazone derivatives, DFT calculations have shown good agreement with experimental FT-IR and NMR spectra, aiding in the assignment of vibrational bands and chemical shifts. mdpi.comtandfonline.com Time-dependent DFT (TD-DFT) can also be employed to predict electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions. tandfonline.comarabjchem.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of flexible molecules. nih.gov For compounds containing the this compound framework, these methods can be used to identify stable conformers and understand the dynamics of their interconversion. Conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. MD simulations can also provide insights into the behavior of these molecules in different environments, such as in solution.

In Silico Assessment of Molecular Interactions

In silico methods, particularly molecular docking, are extensively used to predict and analyze the interactions between a small molecule and a biological target, such as a protein or enzyme. nih.govplos.orgmdpi.com In the context of drug discovery, docking studies can suggest potential binding modes and affinities for derivatives of this compound with various biological targets. mdpi.com These studies can identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex, guiding the design of more potent and selective compounds. mdpi.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding affinity and interaction patterns. tandfonline.com This method is crucial in the early stages of drug discovery for identifying potential drug candidates from extensive chemical libraries. tandfonline.com In the context of pyrrole-acetohydrazide research, molecular docking has been instrumental in elucidating the binding modes of these compounds with various biological targets.

For instance, derivatives of 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetohydrazide have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. semanticscholar.org Molecular modeling studies of these derivatives, such as N'-(2,3-Dihydroxybenzylidene)-2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl) acetohydrazide, have revealed favorable binding conformations within the VEGFR-2 active site. semanticscholar.org These studies highlight key hydrogen bonds and hydrophobic interactions that likely contribute to their biological activity. rsc.org The docking conformations are generated using software like GOLD and further analyzed to understand the structural basis of ligand-receptor interactions. researchgate.net

Similarly, pyrrole-based compounds have been identified as inhibitors of RND-type efflux pumps in bacteria, which contribute to antibiotic resistance. plos.org Molecular docking studies have shown that these pyrrole derivatives bind to the substrate-binding pocket of proteins like AcrB and MexB, stabilized by hydrophobic interactions, Pi-Pi stacking, and hydrogen bonding. plos.org

The following table summarizes the results of molecular docking studies for selected pyrrole-acetohydrazide derivatives and related compounds:

| Compound/Derivative | Target Protein | Key Interactions | Reference |

| N'-(2,3-Dihydroxybenzylidene)-2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl) acetohydrazide | VEGFR-2 | Hydrogen bonds, hydrophobic interactions | semanticscholar.org |

| Pyrrole-based inhibitors (Ar1, Ar5, Ar11, Ar18) | AcrB, MexB (efflux pumps) | Hydrophobic interactions, Pi-Pi stacking, H-bonding | plos.org |

| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives | Acetylcholinesterase (AChE), BACE 1 | Favorable physicochemical properties | nih.gov |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Not specified | Hydrophobic and hydrogen bonding interactions | researchgate.net |

These in silico predictions of ligand-target interactions are crucial for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process and thereby reducing the risk of late-stage attrition. nih.gov These computational models predict various physicochemical and pharmacokinetic properties of drug candidates based on their chemical structures. nih.govsrce.hr

For derivatives of this compound, ADME predictions have been employed to assess their drug-likeness and potential for oral bioavailability. For example, studies on pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives designed as dual inhibitors of acetylcholinesterase (AChE) and BACE 1 indicated favorable physicochemical properties. nih.gov Similarly, in silico ADME predictions for C-Vinyl pyrrole-hydrazone derivatives have been performed to evaluate their potential as effective drug candidates with improved ADME characteristics. tandfonline.com

The following table showcases key ADME parameters often evaluated for pyrrole-acetohydrazide derivatives:

| ADME Parameter | Description | Importance in Drug Discovery |

| Absorption | The process by which a drug enters the bloodstream. | Determines the extent and rate of drug availability at the site of action. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the drug's efficacy and potential for toxicity. |

| Metabolism | The chemical alteration of a drug by the body. | Affects the drug's duration of action and the formation of active or toxic metabolites. |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and potential for accumulation. |

In silico tools and models are used to predict these properties, helping to prioritize compounds for synthesis and further experimental testing. srce.hrresearchgate.net

Applications of Machine Learning in Accelerating Pyrrole-Acetohydrazide Research

Machine learning (ML) has emerged as a powerful tool in drug discovery, capable of analyzing vast and complex datasets to identify patterns and make predictions that are beyond human analytical capabilities. nih.govresearchgate.net In the context of pyrrole-acetohydrazide research, ML algorithms can be applied to various stages of the drug development pipeline, from initial hit identification to lead optimization. mdpi.comchemrxiv.org

ML models, including deep learning, can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.gov These models can then be used for:

De novo drug design: Generating novel molecular structures with desired properties. nih.gov

Binding affinity prediction: Estimating the binding strength of a ligand to its target protein. nih.gov

Prediction of ADMET properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of compounds. researchgate.net

For instance, ML algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that correlate the chemical structure of pyrrole derivatives with their biological activity. researchgate.netmdpi.com These models can then screen virtual libraries of compounds to identify those with the highest predicted activity. researchgate.net

The integration of ML with computational chemistry techniques like molecular docking and ADME prediction provides a synergistic approach to drug discovery. mdpi.com This combination allows for a more efficient exploration of the chemical space around the pyrrole-acetohydrazide scaffold, leading to the faster identification of promising drug candidates. chemrxiv.org While still an evolving field, the application of ML holds significant promise for revolutionizing the discovery and development of new therapeutics based on the this compound core structure. mdpi.com

Research Applications and the Role of Pyrrole Acetohydrazide As a Building Block

Medicinal Chemistry Design and Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the pyrrole-acetohydrazide framework serves as a foundational structure for designing new therapeutic agents. Researchers utilize this scaffold to explore structure-activity relationships (SAR), which are crucial for understanding how chemical structure correlates with biological activity.

Rational Design of Bioactive Pyrrole-Hydrazide Analogues

The rational design of bioactive pyrrole-hydrazide analogues often involves a fragment-based molecular hybridization approach. mdpi.com This strategy combines the pyrrole-hydrazide core with other pharmacologically active groups to enhance or modulate biological effects. mdpi.comresearchgate.net For instance, the introduction of a hydrazide-hydrazone moiety is a key strategy, as this functional group can form stable hydrogen bonds with the active sites of biological targets like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.comnih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is a critical aspect of drug discovery. For pyrrole-hydrazide derivatives, research has focused on identifying their interactions with specific biological targets. For example, some pyrrole-hydrazide analogues have been investigated as inhibitors of enzymes like enoyl-acyl carrier protein reductase (InhA), which is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.govplos.org

Docking studies have shown that these compounds can fit into the binding pockets of enzymes like InhA and dihydrofolate reductase (DHFR), forming hydrogen bonds with key amino acid residues. plos.org In the context of neurodegenerative diseases like Alzheimer's, pyrrole-based hydrazides have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comnih.govpensoft.net Molecular docking simulations have revealed that these compounds can interact with the active sites of both enzymes, with the pyrrole (B145914) core and hydrazide moiety playing crucial roles in binding. mdpi.compensoft.net For instance, the pyrrole ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site, while the hydrazide group can form hydrogen bonds. mdpi.compensoft.net

The antiproliferative activity of certain pyrrole hydrazones has been linked to their ability to induce apoptosis and cause cell cycle arrest. nih.govmdpi.comresearchgate.net The cytotoxic effect of some derivatives has been shown to correlate with their ability to arrest the cell cycle in the S phase. nih.govmdpi.com

Strategic Modification for Optimized Interactions with Biological Targets

Strategic modifications of the 2-(1H-pyrrol-2-yl)acetohydrazide scaffold are undertaken to optimize interactions with biological targets and improve therapeutic potential. These modifications can involve altering substituents on the pyrrole ring or the hydrazide moiety.

For example, the introduction of dihalogenation on the pyrrole heterocycle has been shown to be a key structural characteristic for intense antibacterial activity. mdpi.com Similarly, incorporating two pyrrole units within the structure can lead to more significant antibacterial effects. mdpi.com In the context of anticancer activity, studies have shown that the position of substituents on the pyrrole ring can influence bioactivity. For instance, hydrazones obtained by condensation with β-pyrrole aldehydes have demonstrated greater antiproliferative activity than those derived from α-pyrrole aldehydes. nih.govmdpi.comresearchgate.netresearchgate.net

The addition of a hydroxyl group to the hydrazide-hydrazone structure has been found to be crucial for enhancing antioxidant properties. pensoft.net Docking studies have shown that this hydroxyl group can form stable hydrogen bonds within the active site of enzymes like NADPH oxidase. pensoft.net

The following table summarizes the biological activities of some representative pyrrole-hydrazide derivatives:

| Compound | Biological Activity | Target/Mechanism | Key Structural Features |

| Pyrrole Hydrazone 1C | Antiproliferative (Human Melanoma) nih.govmdpi.com | Induces apoptosis, causes S-phase cell cycle arrest nih.govmdpi.com | Derived from a β-pyrrole aldehyde nih.govmdpi.com |

| Pyrrole-based hydrazide (vh0) | Dual MAO-B/AChE inhibitor, Antioxidant nih.gov | Inhibits MAO-B and AChE, radical scavenging nih.gov | Unsubstituted pyrrole-based hydrazide nih.gov |

| Pyrrole-hydrazide-hydrazone 12d | Acetylcholinesterase (AChE) inhibitor pensoft.net | Forms stable complex with AChE active site pensoft.net | Condensed with 2-nitrofuran (B122572) pensoft.net |

| Pyrrole-hydrazide-hydrazone 5b | Antioxidant pensoft.net | Radical scavenging, interacts with NADPH oxidase pensoft.net | Contains a salicylaldehyde (B1680747) moiety with a hydroxyl group pensoft.net |

| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives | Antitubercular, Antibacterial plos.org | Dual inhibitors of DHFR and ENR-reductase plos.org | Pyrrolyl-benzoate core plos.org |

Pyrrole-Acetohydrazide as a Versatile Synthon in Organic Synthesis

Beyond its applications in medicinal chemistry, this compound is a valuable and versatile synthon, or building block, in organic synthesis. Its bifunctional nature, containing both a nucleophilic hydrazide group and a pyrrole ring, allows for the construction of a wide array of more complex molecules.

Construction of Diverse Heterocyclic Frameworks

The hydrazide functional group of this compound is particularly useful for synthesizing various heterocyclic compounds. Through condensation reactions with aldehydes and ketones, it readily forms hydrazones. nih.govsmolecule.com These hydrazones can then serve as intermediates for the synthesis of other heterocyclic systems.

Furthermore, the acetohydrazide moiety can be used to construct five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net The pyrrole ring itself can also participate in cycloaddition reactions, further expanding the diversity of accessible heterocyclic frameworks. The use of pyrrole-containing building blocks is a key strategy in the synthesis of complex natural products and other biologically active molecules. researchgate.net

Development of Complex Molecular Architectures

The utility of this compound as a synthon extends to the development of complex molecular architectures. The pyrrole ring can be functionalized at various positions, allowing for the attachment of different substituents and the creation of intricate molecular scaffolds. mdpi.com This versatility is crucial in the synthesis of compounds with specific three-dimensional arrangements required for potent biological activity.

For example, the Paal-Knorr synthesis, a classic method for pyrrole formation, can be adapted to create highly substituted pyrrole derivatives. acs.org These derivatives can then be further elaborated using the reactivity of the acetohydrazide group. The combination of pyrrole synthesis methodologies with the reactions of the hydrazide function provides a powerful toolkit for organic chemists to build complex molecules with potential applications in materials science and drug discovery.

Q & A

Q. What are the optimal laboratory-scale synthesis conditions for 2-(1H-pyrrol-2-yl)acetohydrazide?

Methodological Answer:

- Step 1 : Synthesize the precursor 2-(1H-pyrrol-2-yl)acetic acid via nucleophilic substitution between pyrrole and chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water, 50–60°C, 6–8 hours) .

- Step 2 : React the acetic acid derivative with hydrazine hydrate in ethanol under reflux (70–80°C, 4–6 hours) to form the hydrazide.

- Purification : Monitor reaction progress via Thin-Layer Chromatography (TLC). Recrystallize the product using ethanol or methanol for high purity (>95%) .

Q. Key Parameters Table :

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 70–80°C (reflux) | |

| Reaction Time | 4–6 hours | |

| Yield Optimization | Stoichiometric excess of hydrazine |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer :

- 1H/13C NMR : Confirm hydrazide formation (N-H peaks at δ 9–10 ppm, C=O at ~165 ppm) and pyrrole ring protons (δ 6–7 ppm) .

- IR Spectroscopy : Identify N-H stretches (3200–3300 cm⁻¹) and C=O stretches (1650–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Ensure >98% purity by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) and 1H NMR to exclude impurities or degradation products .

- Standardized Assays : Replicate bioactivity tests (e.g., enzyme inhibition, cytotoxicity) under controlled conditions (cell line, pH, incubation time) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the pyrrole ring) to isolate bioactive motifs .

- Mechanistic Studies : Employ molecular docking or isothermal titration calorimetry (ITC) to confirm target binding .

Q. How to design stability studies for this compound under varying storage conditions?

Methodological Answer :

- Accelerated Degradation Tests : Expose samples to 40°C/75% RH (humidity) or UV light for 4–12 weeks .

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed hydrazide) and NMR to detect structural changes .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates .

Q. What crystallographic methods are suitable for determining the crystal structure of this compound?

Methodological Answer :

- Single-Crystal Growth : Use slow evaporation in ethanol/water (1:1) at 4°C .

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Solve via direct methods (SHELXT) and refine with SHELXL (R-factor < 5%) .

- Validation : Deposit CIF files in the Cambridge Structural Database (CSD) .

Q. How to optimize reaction yields for synthesizing this compound derivatives?

Methodological Answer :

- Catalyst Screening : Test acetic acid, p-toluenesulfonic acid, or NaOAc for condensation efficiency .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .

Q. What computational tools can predict the bioactivity of this compound analogs?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .

- QSAR Modeling : Train models on datasets of hydrazide derivatives to correlate substituents with IC₅₀ values .

- ADMET Prediction : Employ SwissADME or pkCSM to assess pharmacokinetic properties .

Key Challenges and Solutions

- Degradation Issues : Store the compound at -20°C in amber vials under inert gas (N₂/Ar) to minimize hydrolysis/oxidation .

- Low Bioactivity : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance target binding .

- Spectral Overlaps : Use 2D NMR (HSQC, HMBC) to resolve overlapping pyrrole and hydrazide signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.